molecular formula C20H14F3N3OS B3003847 1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 478066-99-8

1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B3003847
CAS No.: 478066-99-8
M. Wt: 401.41
InChI Key: LWIYXPBWWJKARX-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H14F3N3OS and its molecular weight is 401.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

  • Antimicrobial and Anti-Inflammatory Properties : Compounds synthesized from thieno[2,3-c]pyrazole, which is structurally related to the chemical , have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, some of these compounds also exhibited remarkable antifungal and anti-inflammatory activities (El-Dean, Zaki, & Abdulrazzaq, 2015).

Antifungal Activity

  • Antifungal Activity of Derivatives : N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, structurally similar to the queried compound, were synthesized and tested against various phytopathogenic fungi. Some of these derivatives showed moderate antifungal activities, with certain compounds being more effective than commercial fungicides (Wu et al., 2012).

Antimicrobial Evaluation

  • Bifunctional Thieno[3,2-c]pyrazole Derivatives : These derivatives, closely related to the mentioned compound, were synthesized for antimicrobial evaluation. They demonstrated moderate to high antimicrobial activity against a range of microorganisms, including Aspergillus fumigatus, Candida albicans, Staphylococcus aureus, and Escherichia coli (Aly, 2016).

Synthesis and Biological Activity

  • Synthesis for Biological Applications : A study focused on the synthesis of various thieno[2,3-c]pyrazole derivatives, including those similar to the specified chemical, for potential biological applications. These compounds were characterized and identified as potential candidates for further biological testing (Haider et al., 2005).

Pharmaceutical Relevance

  • Pharmaceutical Applications : Compounds structurally related to the mentioned chemical, particularly those incorporating the thieno[2,3-c]pyrazole moiety, have been identified for their potential in pharmaceutical applications. They have been synthesized and characterized for various biological activities (Yamamoto et al., 2016).

Synthesis for Antimicrobial Activity

  • Synthesis of Novel Compounds for Antimicrobial Activity : Research has been conducted on the synthesis of new heterocyclic compounds based on thieno[2,3-c]pyrazole for antimicrobial evaluation. These novel compounds have shown promising results against various microorganisms, indicating their potential in antimicrobial applications (Ahmed et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, studying its properties in more detail, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3OS/c1-26-19-15(17(25-26)12-6-3-2-4-7-12)11-16(28-19)18(27)24-14-9-5-8-13(10-14)20(21,22)23/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIYXPBWWJKARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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